7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one
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Overview
Description
7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common synthetic route involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes, followed by cyclization and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its biological effects. The exact pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one
- 7-methoxy-5-methyl-2-phenyl-1-benzopyran-4-one
- 3,7-dimethoxy-2-phenyl-1-benzopyran-4-one
- 2-(4-methoxyphenyl)-1-benzopyran-4-one
Uniqueness
What sets 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one apart is its unique structural features, which confer specific biological activities and chemical reactivity. Its dual chromenone structure allows for diverse interactions with biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
7-methoxy-4-[(4-oxo-3-phenylchromen-7-yl)oxymethyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O6/c1-29-18-7-9-20-17(11-25(27)32-24(20)12-18)14-30-19-8-10-21-23(13-19)31-15-22(26(21)28)16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKHZRSSQSVVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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